Cas no 1702038-12-7 (3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol)

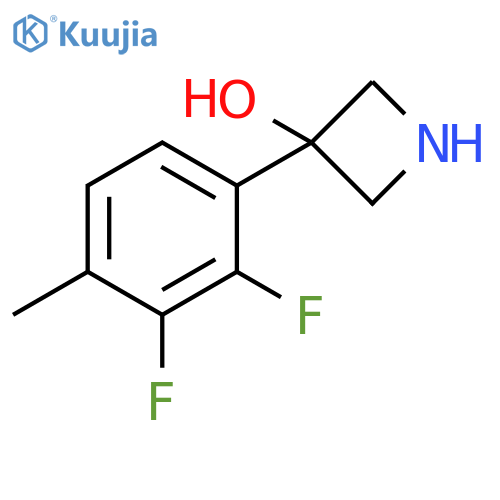

1702038-12-7 structure

商品名:3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol

CAS番号:1702038-12-7

MF:C10H11F2NO

メガワット:199.197249650955

CID:4613028

3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol

- 3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol

-

- インチ: 1S/C10H11F2NO/c1-6-2-3-7(9(12)8(6)11)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3

- InChIKey: IWEQMCSQLMTRAE-UHFFFAOYSA-N

- ほほえんだ: N1CC(C2=CC=C(C)C(F)=C2F)(O)C1

3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127685-5g |

3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol |

1702038-12-7 | 98% | 5g |

¥20113 | 2023-04-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1558-500MG |

3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol |

1702038-12-7 | 95% | 500MG |

¥ 3,418.00 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127685-500mg |

3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol |

1702038-12-7 | 98% | 500mg |

¥4474 | 2023-04-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127685-1g |

3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol |

1702038-12-7 | 98% | 1g |

¥8380 | 2023-04-10 | |

| Chemenu | CM536422-250mg |

3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol |

1702038-12-7 | 95%+ | 250mg |

$853 | 2023-02-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1558-10G |

3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol |

1702038-12-7 | 95% | 10g |

¥ 25,608.00 | 2023-04-14 | |

| Chemenu | CM536422-100mg |

3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol |

1702038-12-7 | 95%+ | 100mg |

$512 | 2023-02-02 | |

| Chemenu | CM536422-1g |

3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol |

1702038-12-7 | 95%+ | 1g |

$1422 | 2023-02-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127685-10g |

3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol |

1702038-12-7 | 98% | 10g |

¥41904 | 2023-04-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1558-100MG |

3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol |

1702038-12-7 | 95% | 100MG |

¥ 1,280.00 | 2023-04-14 |

3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

1702038-12-7 (3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol) 関連製品

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量